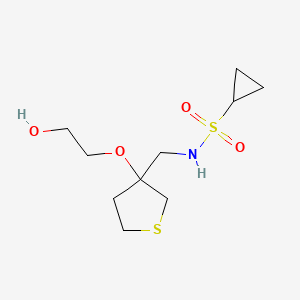
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C10H19NO4S2 and its molecular weight is 281.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopropanesulfonamide is a complex compound with potential therapeutic applications due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H17N3O5S
- Molecular Weight : Approximately 315.34 g/mol
The compound features a sulfonamide group, which is well-known for its antibacterial properties, alongside a tetrahydrothiophene moiety that may contribute to its biological activity.
- Antimicrobial Activity : The sulfonamide group is recognized for inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and reproduction.
- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures can modulate inflammatory pathways. The hydroxyethoxy group may enhance solubility and bioavailability, facilitating interaction with inflammatory mediators.
- Enzyme Inhibition : The structural complexity allows exploration in enzyme inhibition studies, particularly regarding enzymes involved in metabolic pathways and signaling cascades.
Antiviral Properties
Emerging evidence indicates that compounds structurally related to this compound exhibit antiviral activity against various viruses. For instance, sulfonamide derivatives have shown efficacy against viral infections by interfering with viral replication processes.
Anticancer Potential
Recent research highlights the potential anticancer properties of this compound class. Studies have demonstrated that certain sulfonamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
Case Studies
- In Vitro Studies : In a study examining the effects of similar compounds on cancer cell lines, it was found that the treatment led to a significant reduction in cell viability at concentrations ranging from 10 to 100 µg/mL. This suggests a dose-dependent effect on cancerous cells, warranting further investigation into the underlying mechanisms.
- Inflammatory Response Modulation : Another study assessed the impact of related compounds on LPS-stimulated RAW264.7 cells. The results indicated a significant decrease in pro-inflammatory cytokine production, suggesting that these compounds could serve as potential anti-inflammatory agents.
Data Table of Biological Activities
特性
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S2/c12-4-5-15-10(3-6-16-8-10)7-11-17(13,14)9-1-2-9/h9,11-12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUKUJCUTMAJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2(CCSC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














